1-(Aminomethyl)cyclohexanamine dihydrochloride

Description

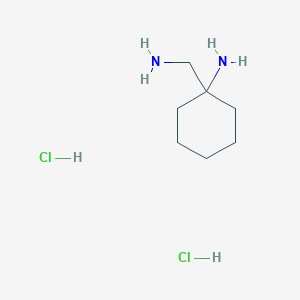

1-(Aminomethyl)cyclohexanamine dihydrochloride is a cyclohexane derivative featuring an aminomethyl (-CH₂NH₂) substituent at the 1-position of the ring, stabilized as a dihydrochloride salt. Its molecular formula is C₇H₁₆N₂·2HCl, with a molecular weight of 200.92 g/mol. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and industrial applications.

Properties

IUPAC Name |

1-(aminomethyl)cyclohexan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c8-6-7(9)4-2-1-3-5-7;;/h1-6,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIGGNHFHXPCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589648 | |

| Record name | 1-(Aminomethyl)cyclohexan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123194-05-8 | |

| Record name | 1-(Aminomethyl)cyclohexan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)cyclohexan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitroalkylation Step

Reagents and Conditions:

Cyclohexanone is reacted with nitromethane in the presence of ammonia water or a base such as potassium carbonate or potassium hydroxide. The reaction temperature is controlled between -10 °C to room temperature to optimize selectivity and minimize by-products.Reaction Mechanism:

The reaction proceeds via a nitroaldol (Henry) reaction, forming 1-nitromethylcyclohexylamine intermediates.-

- Molar ratios: Cyclohexanone : Ammonia : Nitromethane = 1.0 : 1.0–4.5 : 1.0

- Temperature: -10 °C to 5 °C during mixing, then room temperature for reaction

- Solvent: Water or water-miscible organic solvents (methanol, ethanol, tetrahydrofuran)

- Reaction time: Several hours to overnight

Catalytic Hydrogenation Step

Catalysts:

Palladium on activated carbon (5% or 10% Pd/C) is the preferred catalyst.-

- Hydrogen pressure: 0.1–0.4 MPa (normal to slightly elevated pressure)

- Temperature: 20–60 °C

- Solvent: Methanol, ethanol, isopropanol, or tetrahydrofuran

- Reaction time: 1–4 hours depending on scale and catalyst loading

Outcome:

The nitro group is selectively reduced to the amino group, yielding 1-(aminomethyl)cyclohexanamine. The reaction mixture is filtered to remove catalyst, and the product is isolated.

Formation of Dihydrochloride Salt

Procedure:

The free amine is treated with 2–3 equivalents of hydrochloric acid to form the dihydrochloride salt.Purification:

The salt is typically crystallized from aqueous solution or organic solvent mixtures to achieve high purity (≥99%).

Representative Preparation Example

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Nitroalkylation | Cyclohexanone + NH3 + Nitromethane, K2CO3, 0–25 °C, 4 h | ~90 | ~90 | Controlled addition of nitromethane to avoid by-products |

| Hydrogenation | Pd/C catalyst, H2 (0.1–0.4 MPa), MeOH, 20–60 °C, 3 h | 80–85 | >98 | Catalyst filtered off, no significant by-products |

| Salt Formation | HCl (2–3 eq.), aqueous, crystallization | 95 | 99+ | High purity dihydrochloride salt obtained |

Industrial Scale Considerations

Continuous Addition of Nitromethane:

To minimize accumulation and hazards, nitromethane is added slowly and continuously during the nitroalkylation step at 95–100 °C in DMSO solvent with potassium carbonate catalyst, achieving yields of ~90% with minimal by-products.Catalyst Selection and Recycling:

Palladium on activated carbon is favored for its high activity and selectivity. Catalyst recovery and reuse are standard to reduce costs.Purification:

The dihydrochloride salt is purified by recrystallization or ion-exchange chromatography to achieve pharmaceutical-grade purity.

Research Findings and Analytical Data

Hydrogenation Efficiency:

Studies show that hydrogenation of 1-(nitromethyl)cyclohexylamine hydrochloride proceeds efficiently under mild conditions, with yields around 80% and melting points of the product between 164–169 °C, confirming product identity.Reaction Monitoring:

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.Safety Notes:

Continuous addition of nitromethane prevents hazardous accumulation. Reactions are conducted under nitrogen or inert atmosphere to avoid oxidation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexylmethanamine.

Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

1-(Aminomethyl)cyclohexanamine dihydrochloride is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: As a precursor for the development of pharmaceutical compounds.

Industry: In the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclohexanamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 1-(aminomethyl)cyclohexanamine dihydrochloride with related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Salt Form |

|---|---|---|---|---|

| This compound | C₇H₁₆N₂·2HCl | 200.92 | Primary amine (-NH₂), cyclohexane | Dihydrochloride |

| 1-Phenylcyclohexylamine Hydrochloride | C₁₂H₁₇N·HCl | 211.73 | Aromatic phenyl, secondary amine | Monohydrochloride |

| 1-Methylcyclohexanamine | C₇H₁₅N | 113.20 | Methyl (-CH₃), secondary amine | Free base |

| N-Benzylcyclohexanamine hydrochloride | C₁₃H₁₉N·HCl | 225.76 | Benzyl (-CH₂C₆H₅), secondary amine | Monohydrochloride |

| 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | C₉H₁₇NO·HCl | 207.70 | Ketone (-C=O), tertiary amine | Monohydrochloride |

Key Observations :

- Salt Forms: The dihydrochloride form of the target compound provides higher solubility compared to monohydrochloride salts (e.g., 1-phenylcyclohexylamine hydrochloride) .

- Functional Groups : The primary amine in the target compound offers greater reactivity for derivatization (e.g., forming amides) compared to secondary or tertiary amines in analogs .

- Steric Effects : Cyclohexane rings with bulky substituents (e.g., phenyl or benzyl groups) reduce metabolic clearance but may limit bioavailability .

Physicochemical and Pharmacokinetic Properties

Notes:

- The dihydrochloride salt’s hygroscopicity necessitates dry storage conditions, similar to methylhexanamine hydrochloride (stored at -20°C) .

- Lipophilicity trends correlate with functional groups: phenyl/benzyl derivatives exhibit higher LogP than aminomethyl analogs, impacting blood-brain barrier permeability .

Biological Activity

Overview

1-(Aminomethyl)cyclohexanamine dihydrochloride, with the molecular formula , is a chemical compound that has garnered interest in various fields, particularly in pharmacology and organic synthesis. This compound features two primary amine groups, which contribute to its biological activity and potential applications in medicinal chemistry.

- Molecular Weight : 194.18 g/mol

- Chemical Structure : The compound consists of a cyclohexane ring with an aminomethyl group attached, making it a diamine. The presence of two hydrochloride ions indicates its basic nature and solubility in water.

This compound acts primarily through its interaction with various biological targets, including receptors and enzymes. Its mechanism can be summarized as follows:

- Ligand Binding : The compound can function as a ligand, modulating the activity of specific receptors.

- Signal Transduction : It may influence intracellular signaling pathways, affecting cellular responses.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which can be beneficial in therapeutic contexts.

Biological Activity

This compound exhibits several notable biological activities:

- Pharmacological Potential : Research indicates that this compound may have applications in treating various diseases, including inflammatory and proliferative conditions such as cancer .

- Immunomodulatory Effects : It has been studied for its ability to induce cytokine biosynthesis, which is crucial for immune response modulation .

Study on Cytokine Induction

In a study investigating the immunomodulatory effects of various compounds, this compound was found to significantly enhance the production of key cytokines involved in immune responses. This effect suggests potential therapeutic applications in autoimmune diseases and infections .

Enzyme Interaction Studies

Research exploring the interaction of this compound with specific enzymes revealed that it could inhibit the activity of certain transcription factors, such as TEAD, which are implicated in cancer progression. This inhibition may provide a pathway for developing new cancer therapies .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclohexylamine | Single amine group | Basic amine properties; limited biological activity |

| 1-Aminocyclohexane | Single amine group | Similar properties; less versatile |

| 1-(Aminomethyl)cyclohexanamine | Two primary amines | Enhanced biological activity; potential ligand |

Safety and Toxicity

While this compound shows promise in various applications, it is important to note potential irritant properties. Safety data indicate that exposure may lead to irritation, necessitating careful handling in laboratory settings .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing the purity and structure of 1-(Aminomethyl)cyclohexanamine dihydrochloride?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity analysis, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For hydrochlorides, ensure proper sample preparation (e.g., drying under vacuum to remove residual solvents) to avoid interference in spectra .

- Data Consideration : Compare retention times (HPLC) against reference standards and validate NMR peaks for amine and cyclohexane protons (δ ~1.5–2.5 ppm for cyclohexane; δ ~3.0–3.5 ppm for aminomethyl groups) .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Use a two-step approach: (1) synthesize the free base via reductive amination of cyclohexanone with nitromethane, followed by (2) hydrochloric acid salt formation. Monitor reaction pH (target pH 4–5 for dihydrochloride precipitation) and employ recrystallization in ethanol/water mixtures to isolate high-purity product .

- Troubleshooting : If impurities persist, consider column chromatography (silica gel, methanol/dichloromethane eluent) or adjust stoichiometry of HCl during salt formation .

Advanced Research Questions

Q. What computational strategies can predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Apply density functional theory (DFT) to model protonation states and degradation pathways. Pair computational results with accelerated stability testing (e.g., 40°C/75% RH for 6 weeks) and HPLC monitoring. ICReDD’s reaction path search methods (combining quantum chemistry and experimental feedback) are ideal for optimizing storage conditions .

- Data Analysis : Tabulate degradation products (e.g., cyclohexene derivatives via Hofmann elimination) and correlate with computational predictions:

| Condition (pH) | Degradation Product | Predicted Energy Barrier (kcal/mol) |

|---|---|---|

| 3.0 | Cyclohexene | 25.3 |

| 7.4 | None | 42.1 |

Q. How can stereochemical outcomes in the synthesis of this compound be resolved using advanced NMR techniques?

- Methodological Answer : For diastereomer separation, use chiral HPLC columns (e.g., Chiralpak IA) or derivatize with a chiral auxiliary (e.g., Mosher’s acid chloride) followed by ¹H-NMR analysis. Dynamic NMR (DNMR) at low temperatures (-40°C) can resolve conformational exchange in cyclohexane rings .

- Case Study : In analogous cyclohexanol hydrochlorides, NOESY correlations between axial protons (δ ~1.2 ppm) and aminomethyl groups confirmed chair conformations .

Q. What in vitro models are suitable for assessing the biological interactions of this compound?

- Methodological Answer : Use HEK-293 cells transfected with NMDA receptors (common for amine-derived neuroactive compounds) to evaluate receptor binding. Include control experiments with memantine hydrochloride (a structurally similar NMDA antagonist) to benchmark activity .

- Safety Protocol : Adhere to OSHA HCS guidelines for handling hydrochlorides: use fume hoods for powder weighing, and implement respiratory protection (N95 masks) during aerosol-generating steps .

Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Resolution Strategy : Re-evaluate solvent purity (e.g., anhydrous vs. hydrated ethanol) and temperature during solubility tests. For example, diphenhydramine hydrochloride shows 30% higher solubility in anhydrous methanol than in 95% ethanol, emphasizing solvent selection .

- Validation : Conduct parallel experiments using USP reference standards and report results with detailed solvent specifications (e.g., CAS-traceable ethanol) .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in high-throughput screening?

- Guidelines : Follow OSHA HCS standards:

- Use sealed, shatter-resistant containers for hydrochloride salts.

- Implement emergency eyewash stations and SDS accessibility per EC Regulation No. 1272/2008 .

- Case Example : Methylhexanamine hydrochloride requires 48-hour medical observation post-inhalation exposure due to delayed toxicity symptoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.